molecular formula C9H4F3N3O4 B1388415 3-Nitro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid CAS No. 1186405-07-1

3-Nitro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid

Cat. No. B1388415
CAS RN: 1186405-07-1
M. Wt: 275.14 g/mol
InChI Key: FVFFBUVCAVHRQG-UHFFFAOYSA-N
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Description

“3-Nitro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid” is a chemical compound with the molecular formula C9H4F3N3O4 . It belongs to the class of imidazo[1,2-a]pyridines, which are considered as privileged structures due to their occurrence in many natural products .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold . The synthetic pathways of imidazo[1,2-a]pyridines are assisted through transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .


Molecular Structure Analysis

The molecular structure of “3-Nitro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid” is characterized by the presence of an imidazo[1,2-a]pyridine core, which is a fused nitrogen-bridged heterocyclic compound . This core is substituted with a nitro group at the 3-position, a trifluoromethyl group at the 6-position, and a carboxylic acid group at the 2-position .


Chemical Reactions Analysis

Imidazo[1,2-a]pyridines have been the subject of numerous chemical reactions due to their potential pharmaceutical applications . These reactions include transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .

Scientific Research Applications

Medicinal Chemistry

Imidazopyridine, which is a part of the structure of the given compound, is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . This suggests that “3-Nitro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid” could potentially be used in the development of new drugs.

Material Science

The structural character of imidazopyridine also makes it useful in material science . This could imply that the given compound might have applications in the development of new materials.

Antituberculosis Agents

Imidazo[1,2-a]pyridine analogues have been developed as antituberculosis agents . Although the specific compound isn’t directly referenced, it’s possible that it could have similar applications given its structural similarity.

Proteomics Research

The compound is available for purchase for proteomics research . This suggests that it could be used in experiments studying proteins and their functions.

Future Directions

Imidazo[1,2-a]pyridines have been attracting substantial interest due to their potential pharmaceutical applications . The serious ecological problems nowadays provoke scientists to search environmentally benign synthetic strategies as much as possible . This will likely continue to be a focus of future research in the synthesis of imidazo[1,2-a]pyridines.

properties

IUPAC Name

3-nitro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4F3N3O4/c10-9(11,12)4-1-2-5-13-6(8(16)17)7(15(18)19)14(5)3-4/h1-3H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVFFBUVCAVHRQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=C(N2C=C1C(F)(F)F)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4F3N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Nitro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-Nitro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid

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